N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,5-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines a benzofuran moiety with an isonicotinoyl group and a dimethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the acetyl and methyl groups. Subsequent steps involve the attachment of the isonicotinoyl group and the sulfonamide group under controlled conditions. Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research explores its potential as a therapeutic agent or drug candidate, particularly in targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The isonicotinoyl group can enhance binding affinity and specificity, while the sulfonamide group may contribute to the compound’s overall stability and solubility. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,5-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butylbenzenesulfonamide: This compound has a tert-butyl group instead of the isonicotinoyl group, which may affect its chemical properties and biological activities.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-fluorobenzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylpyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-15-5-6-16(2)23(13-15)33(30,31)27(25(29)19-9-11-26-12-10-19)20-7-8-22-21(14-20)24(17(3)28)18(4)32-22/h5-14H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABJFHPRKMYSLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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